molecular formula C16H11N3O3 B12687840 4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol CAS No. 5997-74-0

4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol

Cat. No.: B12687840
CAS No.: 5997-74-0
M. Wt: 293.28 g/mol
InChI Key: LYOPOIDBBPJWAO-VMPITWQZSA-N
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Description

4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol typically involves multiple steps, including nucleophilic aromatic substitution and cyclization reactions. One common method involves the reaction of an aryl halide with a nucleophile under basic conditions to form the desired phenyl group. This is followed by a cyclization reaction to form the cinnolin ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-Hydroxyphenyl)vinyl)-2lambda(5)-cinnolin-2-ol
  • 4-(2-(4-Aminophenyl)vinyl)-2lambda(5)-cinnolin-2-ol

Uniqueness

4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol is unique due to the presence of both hydroxyl and oxidoamino groups, which impart distinct chemical and biological properties

Properties

CAS No.

5997-74-0

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]-2-oxidocinnolin-2-ium

InChI

InChI=1S/C16H11N3O3/c20-18-11-13(15-3-1-2-4-16(15)17-18)8-5-12-6-9-14(10-7-12)19(21)22/h1-11H/b8-5+

InChI Key

LYOPOIDBBPJWAO-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C[N+](=N2)[O-])/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=C[N+](=N2)[O-])C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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